Cas no 473552-28-2 ((1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol)

(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol is a synthetic organic compound with significant utility in pharmaceutical and agrochemical applications. It possesses a unique stereochemistry and a substituent pattern that confers favorable physical and chemical properties. This compound is well-suited for synthesis due to its ease of handling and purity, making it a valuable building block in the development of novel compounds.
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol structure
473552-28-2 structure
Product name:(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol
CAS No:473552-28-2
MF:C8H9Cl2NO
Molecular Weight:206.069160223007
CID:5979667
PubChem ID:38988958

(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • Benzenemethanol, α-(aminomethyl)-3,4-dichloro-, (αR)-
    • (1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol
    • AKOS026731005
    • 473552-28-2
    • SCHEMBL7150657
    • DTXSID001240097
    • EN300-1147189
    • (alphaR)-alpha-(Aminomethyl)-3,4-dichlorobenzenemethanol
    • インチ: 1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1
    • InChIKey: KAFHLYIMFOUYGL-QMMMGPOBSA-N
    • SMILES: [C@H](C1C=CC(Cl)=C(Cl)C=1)(O)CN

計算された属性

  • 精确分子量: 205.0061193g/mol
  • 同位素质量: 205.0061193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 145
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

  • 密度みつど: 1.391±0.06 g/cm3(Predicted)
  • Boiling Point: 354.1±37.0 °C(Predicted)
  • 酸度系数(pKa): 11.38±0.35(Predicted)

(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1147189-2.5g
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol
473552-28-2 95%
2.5g
$1931.0 2023-10-25
Enamine
EN300-1147189-5g
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol
473552-28-2 95%
5g
$2858.0 2023-10-25
Enamine
EN300-1147189-0.05g
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol
473552-28-2 95%
0.05g
$827.0 2023-10-25
Enamine
EN300-1147189-1.0g
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol
473552-28-2
1g
$0.0 2023-06-09
Enamine
EN300-1147189-0.25g
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol
473552-28-2 95%
0.25g
$906.0 2023-10-25
Enamine
EN300-1147189-0.1g
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol
473552-28-2 95%
0.1g
$867.0 2023-10-25
Enamine
EN300-1147189-10g
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol
473552-28-2 95%
10g
$4236.0 2023-10-25
Enamine
EN300-1147189-1g
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol
473552-28-2 95%
1g
$986.0 2023-10-25
Enamine
EN300-1147189-0.5g
(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol
473552-28-2 95%
0.5g
$946.0 2023-10-25

(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol 関連文献

(1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-olに関する追加情報

Chemical Profile of (1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol (CAS No. 473552-28-2)

The compound (1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol, identified by its CAS number 473552-28-2, is a significant molecule in the field of pharmaceutical chemistry. This chiral alcohol features a stereogenic center at the 1R configuration, making it a valuable candidate for the synthesis of enantiomerically pure drugs. The presence of both amino and hydroxyl functional groups, coupled with the electron-withdrawing effect of the 3,4-dichlorophenyl substituent, contributes to its unique chemical reactivity and potential biological activity.

In recent years, there has been growing interest in the development of novel pharmacological agents that leverage stereospecific interactions with biological targets. The stereochemistry of (1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol is particularly relevant in this context, as it can influence both the efficacy and selectivity of drug candidates. Studies have demonstrated that subtle changes in stereochemistry can lead to significant differences in pharmacokinetic profiles, making this compound a promising scaffold for further investigation.

The structural motif of (1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol finds inspiration in several known bioactive molecules. For instance, the dichlorophenyl group is a common feature in many pharmacologically active compounds due to its ability to modulate electronic properties and enhance binding affinity to biological targets. The combination of this group with an amino alcohol backbone suggests potential applications in areas such as central nervous system (CNS) drug discovery, where precise stereochemical control is often crucial.

Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular modeling studies. These techniques have been instrumental in identifying novel scaffolds like (1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol as potential leads for drug development. By leveraging high-throughput virtual screening, researchers can rapidly assess the binding interactions of this compound with various biological targets, thereby expediting the drug discovery process.

In vitro studies have begun to explore the biological activity of (1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol. Preliminary data suggest that this compound exhibits promising interactions with enzymes and receptors relevant to several therapeutic areas. For example, its structural features may allow it to modulate neurotransmitter receptors or enzyme pathways involved in inflammation and pain management. These findings underscore the potential of this molecule as a starting point for developing novel therapeutic agents.

The synthesis of chiral compounds like (1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol presents unique challenges due to the need for high enantioselectivity. Advanced synthetic methodologies, such as asymmetric hydrogenation and chiral resolution techniques, have been employed to achieve the desired stereochemical purity. These methods not only enhance the yield but also improve the overall sustainability of the synthetic process.

The pharmaceutical industry is increasingly recognizing the importance of green chemistry principles in drug development. The synthesis of (1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol adheres to these principles by minimizing waste generation and utilizing environmentally benign solvents and catalysts. Such approaches align with global efforts to promote sustainable pharmaceutical manufacturing practices.

As research continues to unfold, the therapeutic potential of derivatives of (1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol is likely to expand further. By integrating insights from structural biology, computational modeling, and medicinal chemistry, scientists can design more targeted and effective drug candidates. This compound exemplifies how a well-defined molecular scaffold can serve as a foundation for innovative drug discovery efforts.

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